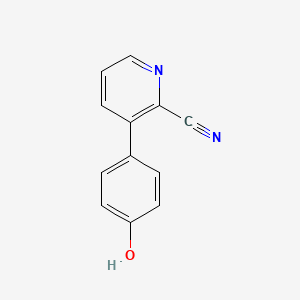

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile

Description

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine backbone substituted with a hydroxylphenyl group at the 3-position and a nitrile group at the 2-position. This structure combines aromatic and polar functional groups, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name |

3-(4-hydroxyphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZWLRZYPIHSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . The reaction conditions usually involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3-(4-Formylphenyl)pyridine-2-carbonitrile.

Reduction: 3-(4-Hydroxyphenyl)pyridine-2-amine.

Substitution: 3-(4-Alkoxyphenyl)pyridine-2-carbonitrile or 3-(4-Acylphenyl)pyridine-2-carbonitrile.

Scientific Research Applications

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile largely depends on its interaction with biological targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Pyridine-3-carbonitrile Derivatives

- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (): Incorporates a methylpiperazine and thiophene substituent. X-ray crystallography reveals planar pyridine rings and intermolecular π-π interactions, which stabilize the crystal lattice. The hydroxyphenyl group in the target compound may instead facilitate hydrogen bonding with biological targets or solvents .

- 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile (): Features electron-withdrawing groups (Cl, CF₃) that enhance electrophilicity and lipophilicity.

Thieno-Pyridine Carbonitriles

- 3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile (): A fused thieno-pyridine system with amino and chloro substituents. The rigid fused-ring system contrasts with the single pyridine ring of the target compound, likely affecting conformational flexibility and binding affinity .

Pyrimidine Carbonitriles

- 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (): A pyrimidine analog with a hydroxyphenylamino group. The pyrimidine core offers distinct electronic properties compared to pyridine, influencing reactivity and interaction with biological targets .

Antimicrobial Activity

- 2-Amino-pyridine-3-carbonitrile Derivatives (): Exhibit moderate to strong antimicrobial activity against E. coli and S. aureus. Substituents like chloro and methyl groups enhance lipophilicity and membrane penetration. The hydroxyphenyl group in the target compound may reduce antimicrobial potency due to higher polarity .

Metabolic Stability

- This contrasts with trifluoromethyl analogs (), which resist metabolic degradation .

Solubility and Bioavailability

- Genistein Derivatives (): Glycosylation of the hydroxyphenyl group improves solubility. The target compound’s lack of glycosylation may limit bioavailability compared to these derivatives but could be advantageous for blood-brain barrier penetration .

Biological Activity

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables to illustrate findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 188.19 g/mol

The compound features a pyridine ring substituted with a hydroxyl group and a carbonitrile group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Pseudomonas aeruginosa | Low |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, suggesting it may serve as a lead compound for cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.

- Disruption of Membrane Integrity : Its antimicrobial activity is likely due to disruption of bacterial cell membranes, leading to cell death.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study found that the compound exhibited significant inhibition against E. coli, with an IC value lower than many standard antibiotics, highlighting its potential as an alternative treatment option for resistant strains .

Evaluation of Anticancer Activity

In another study focused on anticancer properties, researchers synthesized a series of pyridine derivatives and assessed their cytotoxic effects on several cancer cell lines. The results indicated that this compound showed promising results in inhibiting the growth of HeLa cells, with further investigations suggesting a mechanism involving apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.